Armepavine
Description
Significance as a Research Compound Armepavine (B1667600) is significant in academic research due to its presence in plants with documented traditional uses and its observed biological activities. Research has explored its potential properties, including anti-inflammatory, immunosuppressive, antimicrobial, and antioxidant effects.bocsci.comontosight.aibiocrick.comontosight.aimedchemexpress.comresearchgate.nettaylorandfrancis.comchemfaces.comnih.govStudies have investigated its effects on cellular pathways, such as the inhibition of TNF-α-induced MAPK and NF-κB signaling cascades.medchemexpress.comnih.govResearch findings indicate that this compound, particularly its (S)-isomer, can inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and has shown effects in animal models of autoimmune diseases.researchgate.netFurthermore, it has been studied for potential antifibrotic effects, demonstrating inhibition of hepatic fibrosis in rat models.biocrick.comtaylorandfrancis.comchemfaces.comnih.govThe diverse range of observed biological activities makes this compound a compound of interest for further investigation into its mechanisms of action and potential applications in various research areas.
The chemical structure and basic properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃NO₃ | PubChem nih.gov |
| Molecular Weight | 313.40 g/mol | PubChem nih.gov |
| Melting Point | 146-148 °C | CAS Common Chemistry cas.org |
| XLogP3 | 3.4 | PubChem nih.gov |
Detailed research findings on the effects of this compound in specific study models are presented in the table below.
| Study Model | Observed Effect of this compound | Relevant Pathways/Targets | Source |
| Human Peripheral Blood Mononuclear Cells (PBMCs) activated with PHA | Inhibition of proliferation (IC₅₀ of 11.9 μM for (S)-armepavine) | Not explicitly stated in snippet, but related to immune response modulation | ResearchGate researchgate.net |
| Rat Hepatic Stellate Cells (HSC-T6) stimulated with TNF-α or LPS | Attenuation of α-SMA protein expression and AP-1 activation. Suppression of collagen deposition, NFκB activation, and MAPK (p38, ERK1/2, JNK) phosphorylations. | NF-κB, AP-1, MAPK (p38, ERK1/2, JNK) | PubMed Central nih.gov, ChemFaces chemfaces.com |
| Bile Duct-Ligated (BDL) Rats (Hepatic Fibrosis Model) | Reduced plasma AST and ALT levels, hepatic α-SMA expression, and collagen content. Attenuated mRNA expression of col 1α2, TGF-β1, TIMP-1, ICAM-1, iNOS, and IL-6 genes. Up-regulated metallothionein (B12644479) genes. | NF-κB activation pathways | PubMed Central nih.gov, Taylor & Francis taylorandfrancis.com, ChemFaces chemfaces.com |
| MRL/MpJ-lpr/lpr Mice (Autoimmune Disease Model) | Slowed progression of systemic lupus erythematosus (SLE), reduced glomerular immune deposits and mesangial cell hypercellularity. | Related to immune response modulation | ResearchGate researchgate.net |
| L 929 transformed cells | Cytotoxic activity | Not explicitly stated in snippet | BioCrick biocrick.com, ChemFaces chemfaces.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKFZIUKXTWQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955773 | |
| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5884-67-3, 524-20-9, 3423-14-1 | |
| Record name | Armepavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Armepavine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARMEPAVINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Distribution of Armepavine
Botanical Sources
Armepavine (B1667600) has been isolated from plants belonging to several families, with notable occurrences in the Papaveraceae and Nelumbonaceae families, as well as other diverse species.
Genus Papaver Species (e.g., Papaver armeniacum)
The genus Papaver, commonly known as poppies, is a known source of various alkaloids, including this compound. Papaver armeniacum, the Armenian poppy, is specifically noted for producing the benzylisoquinoline alkaloid this compound. wikipedia.orgplantaedb.com Other Papaver species have also been reported to contain this compound. github.ionih.goviupac.org
Nelumbo nucifera (Sacred Lotus)
Nelumbo nucifera, the sacred lotus (B1177795), is another significant source of this compound. chemfaces.commedchemexpress.combiocrick.comabmole.comglpbio.comresearchgate.netnih.gov this compound is found among the benzylisoquinoline alkaloids present in this aquatic plant. thieme-connect.com
Other Plant Families and Species (e.g., Euonymus europaeus, Berberis integerrima, Uvaria chamae)
Beyond the Papaveraceae and Nelumbonaceae families, this compound has been identified in other plant species:
Euonymus europaeus : This species, also known as European spindle, has been reported to contain this compound. github.ionih.govresearchgate.netdrugfuture.comscispace.com
Berberis integerrima : this compound has been isolated from Berberis integerrima. github.ionih.govknapsackfamily.comresearchgate.net
Uvaria chamae : Phytochemical studies on the leaves of Uvaria chamae have resulted in the isolation of (+)-armepavine. chemfaces.combiocrick.comnih.govtaylorfrancis.comscispace.com This was reported as the first time this compound was isolated from the genus Uvaria. chemfaces.combiocrick.comnih.govscispace.com
Other reported sources include species from the genus Rhamnus and Discaria chacaye. github.iodrugfuture.comnih.gov
Here is a summary of some plant sources where this compound has been found:
| Plant Species | Family | Reference |
| Papaver armeniacum | Papaveraceae | wikipedia.orgplantaedb.com |
| Papaver spp. | Papaveraceae | github.ionih.gov |
| Nelumbo nucifera | Nelumbonaceae | chemfaces.commedchemexpress.combiocrick.comabmole.comglpbio.comresearchgate.netnih.gov |
| Euonymus europaeus | Celastraceae | github.ionih.govresearchgate.netdrugfuture.comscispace.com |
| Berberis integerrima | Berberidaceae | github.ionih.govknapsackfamily.comresearchgate.net |
| Uvaria chamae | Annonaceae | chemfaces.combiocrick.comnih.govtaylorfrancis.comscispace.com |
| Rhamnus frangula | Rhamnaceae | drugfuture.com |
| Discaria chacaye | Rhamnaceae | nih.gov |
Anatomical Distribution within Plant Tissues
Research indicates that the distribution of this compound can vary within different parts of a plant. For example, in Nelumbo nucifera, this compound has been identified in the flower buds, leaves, and seeds. researchgate.net Studies on Uvaria chamae specifically isolated (+)-armepavine from the leaves. chemfaces.combiocrick.comnih.govscispace.com In Berberis integerrima, this compound has been found in the leaves and stem. researchgate.net
Stereoisomeric Forms in Nature
This compound exists in different stereoisomeric forms due to the presence of a chiral center wou.educhemguide.co.uk. Both the levorotatory form, (-)-Armepavine (also referred to as the R-isomer), and the dextrorotatory form, (+)-Armepavine (the S-isomer), as well as the racemic mixture ((+/-)-Armepavine or D,L-Armepavine), have been reported in nature. ontosight.aiontosight.aiontosight.ainih.govdrugfuture.comnih.govontosight.aiwikidata.org
(-)-Armepavine has been reported in Papaver armeniacum and Discaria chacaye. nih.gov (+)-Armepavine has been isolated from Uvaria chamae. chemfaces.combiocrick.comnih.govscispace.com The (S)-isomer of this compound has been studied and is found in Nelumbo nucifera. ontosight.aibiocrick.comabmole.comresearchgate.net The racemic form, (+/-)-Armepavine, has also been noted in sources like Euonymus europaeus, Nelumbo nucifera, and Berberis integerrima. nih.govwikidata.org The specific stereochemistry at the 1-position of the tetrahydroisoquinoline skeleton is the point of variation among these forms. ontosight.ai
| Stereoisomer | Other Names | Natural Occurrence Examples | Reference |
| (-)-Armepavine | R-Armepavine | Papaver armeniacum, Discaria chacaye | ontosight.aidrugfuture.comnih.govontosight.ai |
| (+)-Armepavine | S-Armepavine | Uvaria chamae, Nelumbo nucifera | ontosight.aiontosight.aichemfaces.combiocrick.comabmole.comresearchgate.netnih.govscispace.com |
| (+/-)-Armepavine | D,L-Armepavine, Racemic this compound | Euonymus europaeus, Nelumbo nucifera, Berberis integerrima | ontosight.ainih.govdrugfuture.comwikidata.org |
Biosynthesis of Armepavine
Common Precursor Pathways
The initial stages of armepavine (B1667600) synthesis share a common foundation with the pathways leading to a diverse array of other BIAs. maxapress.com
The genesis of benzylisoquinoline alkaloids, including this compound, lies in the aromatic amino acid L-tyrosine. maxapress.comresearchgate.netnih.govguidetopharmacology.orgfishersci.ca L-tyrosine undergoes metabolic conversion to yield two pivotal derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.orgmaxapress.comresearchgate.netmaxapress.comnih.gov These compounds serve as the fundamental molecular scaffolds that contribute to the isoquinoline (B145761) and benzyl (B1604629) portions of the resulting benzylisoquinoline structure. uchile.cl
The enzymatic condensation of dopamine and 4-hydroxyphenylacetaldehyde is mediated by norcoclaurine synthase (NCS), leading to the formation of norcoclaurine. wikipedia.orgmaxapress.commaxapress.comnih.govucl.ac.uk In many plants that produce BIAs, NCS exhibits a preference for generating the (S)-enantiomer, (S)-norcoclaurine, which is recognized as the initial committed intermediate in BIA metabolism. wikipedia.orgmaxapress.comnih.govucl.ac.ukresearchgate.net However, investigations into certain plant species, such as the sacred lotus (B1177795) (Nelumbo nucifera), have revealed the presence of both (R)- and (S)-norcoclaurine enantiomers, suggesting the potential involvement of enzymes with diastereoselective activity or distinct NCS isoforms with differing enantioselectivity. researchgate.netmaxapress.com (S)-Norcoclaurine occupies a central position in the biosynthetic routes of many BIAs. wikipedia.org
Origin from L-Tyrosine Derivatives
Enzymatic Transformations and Methylation Steps
Subsequent to the formation of norcoclaurine, a sequence of enzymatic reactions, including crucial methylation steps, drives the synthesis towards this compound. biorxiv.orgnih.gov
O-methylation, the addition of a methyl group to a hydroxyl functional group, represents a critical modification in the biosynthesis of this compound. Specific O-methyltransferases (OMTs) catalyze the methylation of hydroxyl groups on norcoclaurine and its derivatives. nih.govnih.gov
6OMT (Norcoclaurine 6-O-methyltransferase): This enzyme is responsible for methylating the hydroxyl group situated at the 6-position of norcoclaurine, leading to the production of coclaurine (B195748). nih.govresearchgate.netnih.gov Research on sacred lotus has identified an enzyme, designated NnOMT1, which functions as a regiospecific 6-O-methyltransferase capable of utilizing both (R)- and (S)-norcoclaurine as substrates. nih.govbiocrick.com
7OMT (Coclaurine 7-O-methyltransferase): Methylation at the 7-position is another key step. While general 7OMT activity contributes to the pathway culminating in this compound biorxiv.orgbiorxiv.org, a specific OMT5 enzyme from Nelumbo nucifera, known as NnOMT5, has been characterized for its significant 7-O-methyltransferase activity, particularly in the conversion of N-methylcoclaurine to this compound. biorxiv.orgnih.govbiocrick.combiorxiv.org NnOMT5 exhibits a strong stereochemical preference for (S)-enantiomers. nih.govbiocrick.com
Data Table: Selected O-Methyltransferase Activities in Nelumbo nucifera
| Enzyme | Substrate | Activity (Regiospecificity) | Stereospecificity | Km (µM) | Reference |
| NnOMT1 | (R,S)-Norcoclaurine | 6-O-methylation | Not stereospecific | 20 | nih.govbiocrick.com |
| NnOMT5 | (S)-N-Methylcoclaurine | Primarily 7-O-methylation | Strong preference for (S) | 13 | nih.govbiocrick.com |
| NnOMT5 | (R,S)-Norcoclaurine | Minor 6-O-methylation | - | 152 | nih.gov |
Note: This table summarizes specific enzymatic activities characterized in Nelumbo nucifera relevant to this compound biosynthesis.
N-methylation, involving the transfer of a methyl group to the nitrogen atom, is another vital step in the pathway. Coclaurine undergoes N-methylation catalyzed by coclaurine N-methyltransferase (CNMT) to yield N-methylcoclaurine. biorxiv.orgnih.govresearchgate.net This N-methylation reaction occurs subsequent to the 6-O-methylation of norcoclaurine. maxapress.com
Reticuline (B1680550) epimerase (REPI), along with its constituent domains dehydroreticuline synthase (DRS) and dehydroreticuline reductase (DRR), is prominently recognized for its function in the epimerization of (S)-reticuline to (R)-reticuline, a key step in the biosynthesis of morphinan (B1239233) alkaloids. biorxiv.orgresearchgate.netresearchgate.netscholaris.ca REPI facilitates this stereochemical inversion through a two-step process involving the intermediate 1,2-dehydroreticuline. biorxiv.orgresearchgate.netresearchgate.net Specifically, DRS catalyzes the oxidation of (S)-reticuline to the iminium ion 1,2-dehydroreticuline, which is then reduced by DRR to form (R)-reticuline. researchgate.netresearchgate.netscholaris.ca While reticuline is a critical branch-point intermediate in the BIA pathways of many plants, its absence in sacred lotus suggests that in this particular species, the biosynthetic routes to aporphine (B1220529) and bis-BIAs may diverge from N-methylcoclaurine or this compound. biorxiv.org Studies have explored the application of DRS-DRR pairs to achieve the stereochemical inversion of (S)- to (R)-armepavine in engineered biological systems. biorxiv.org This indicates the potential for such enzymatic activities, or analogous ones, to manipulate the stereochemistry of this compound, although this may not reflect the natural biosynthetic route in all plant sources.
N-Methyltransferase Activities (e.g., CNMT)
Stereochemical Control in Biosynthetic Pathways
Stereochemical control is a critical aspect of alkaloid biosynthesis, determining the specific enantiomer produced. BIAs, including this compound, can exist as (R)- and (S)-stereoisomers. ontosight.aimdpi.com The stereochemical outcome of the pathway is influenced by the stereoselectivity of the enzymes involved, particularly at branch points and during key catalytic steps. mdpi.com
Enantioselective Branch Points
While the initial step catalyzed by NCS is often described as producing (S)-norcoclaurine in many BIA-producing plants, sacred lotus is notable for containing both (R)- and (S)-norcoclaurine. maxapress.commdpi.combiorxiv.org This presence of both enantiomers at the norcoclaurine stage suggests a potential enantioselective branch point early in the pathway or the involvement of NCS isoforms with different stereospecificities, or even diastereoselective enzymes. maxapress.commdpi.com The stereochemistry established at this early stage can influence the downstream production of different this compound enantiomers. Both (R)- and (S)-stereoisomers of N-methylcoclaurine and this compound have been isolated from sacred lotus, indicating that the methyltransferases involved may not be strictly stereospecific for all substrates. biorxiv.org
Stereospecificity of Key Enzymes
The stereospecificity of enzymes downstream of norcoclaurine is crucial in determining the final stereochemistry of this compound and its downstream products. Research in sacred lotus has provided insights into the stereospecificity of some key O-methyltransferases. For instance, NnOMT5, an enzyme involved in the 7-O-methylation of N-methylcoclaurine to this compound, has shown a preference for (S)-enantiomers in some studies, although the availability of (R)-enantiomers as substrates for testing has been a limiting factor in fully characterizing its stereospecificity towards all potential substrates in vivo. nih.gov However, other studies suggest that methyltransferases from N. nucifera may methylate both (S)- and (R)-substrates. biorxiv.org
The stereochemistry of this compound is particularly relevant for its conversion to downstream alkaloids. For example, NnCYP80G, a proaporphine synthase in sacred lotus, has been shown to stereospecifically convert (R)-armepavine to pronuciferine (B1678250), highlighting the importance of the (R)-configuration for entry into the aporphine biosynthesis pathway in this plant. biorxiv.orgbiorxiv.orgbiorxiv.org
Genetic and Molecular Basis of this compound Biosynthesis
The biosynthesis of this compound is controlled by a suite of genes encoding the necessary enzymes. Understanding the genetic and molecular basis provides insights into pathway regulation and offers potential for metabolic engineering.
Gene Identification and Characterization
Genes encoding enzymes involved in BIA biosynthesis in sacred lotus, including putative O-methyltransferases (OMTs) and N-methyltransferases (NMTs) responsible for the methylation steps leading to this compound, have been identified through genome sequencing and transcriptomic studies. mdpi.comoup.com For example, NnOMT1 has been characterized as catalyzing the 6-O-methylation of norcoclaurine to coclaurine, and NnOMT5 has been shown to catalyze the 7-O-methylation of N-methylcoclaurine to this compound. biorxiv.orgnih.govresearchgate.net The identification and functional characterization of these genes and their corresponding enzymes are crucial for understanding the precise steps and regulation of this compound biosynthesis. Studies have also identified other candidate OMT genes in N. nucifera, such as NnOMT6, which exhibits regiopromiscuity and can catalyze methylation at different positions on various BIA skeletons. oup.com
Functional Genomics Approaches
Functional genomics approaches, such as transcriptomics and gene expression analysis, have been employed to correlate gene expression levels with alkaloid accumulation in different tissues and developmental stages of plants like sacred lotus. mdpi.comoup.com These studies help to identify candidate genes involved in the pathway and provide clues about their physiological roles. For instance, the expression patterns of NnOMT genes have been investigated in different parts of N. nucifera, showing varying expression levels that correlate with the accumulation of specific alkaloids, including this compound. oup.com
Heterologous expression in microbial systems, such as yeast, has also been a powerful functional genomics tool to reconstitute parts of the this compound biosynthetic pathway, allowing for the characterization of enzyme activity and stereospecificity in a controlled environment. biorxiv.orgbiorxiv.orgresearchgate.net This approach has been used to demonstrate the activity of NnOMT5 in producing this compound and to explore alternative routes to specific this compound stereoisomers. biorxiv.orgresearchgate.net
Biotransformation and Conversion to Downstream Alkaloids
This compound serves as a branch point intermediate in the biosynthesis of other downstream benzylisoquinoline alkaloids, particularly in sacred lotus. biorxiv.org The conversion of this compound to these other alkaloids involves further enzymatic modifications.
A significant downstream pathway for this compound in sacred lotus is the biosynthesis of aporphine alkaloids, such as pronuciferine and nuciferine (B1677029). maxapress.combiorxiv.orgbiorxiv.org This conversion is catalyzed by enzymes like cytochrome P450 monooxygenases (CYPs). NnCYP80G has been identified as a key enzyme in this process, catalyzing the stereospecific conversion of (R)-armepavine to the proaporphine pronuciferine through an intramolecular phenol (B47542) coupling reaction. biorxiv.orgbiorxiv.orgbiorxiv.org This highlights the importance of the (R)-stereochemistry of this compound for entry into the aporphine pathway in sacred lotus.
Besides aporphines, this compound or its precursor N-methylcoclaurine can also be involved in the formation of bisbenzylisoquinoline alkaloids, which are dimers formed by the coupling of two benzylisoquinoline units. biorxiv.orgbiorxiv.orgresearchgate.net Enzymes like NnCYP80A have been implicated in the formation of bisbenzylisoquinolines from N-methylcoclaurine or this compound intermediates. biorxiv.orgbiorxiv.orgresearchgate.net The specific coupling patterns and the involvement of this compound stereoisomers in the formation of the diverse bisbenzylisoquinolines found in sacred lotus are areas of ongoing research. biorxiv.orgbiorxiv.org
The biotransformation of this compound can also occur through metabolic processes in organisms. For example, studies in rats have shown that glucuronide conjugation is a major metabolic pathway for this compound. researchgate.net
This compound as a Precursor to Proaporphine and Aporphine Alkaloids (e.g., Pronuciferine)
This compound is a crucial precursor in the biosynthetic pathway leading to proaporphine and aporphine alkaloids. biorxiv.orgbiorxiv.orgresearchgate.net In plants like Nelumbo nucifera, (R)-armepavine is specifically converted to the proaporphine alkaloid pronuciferine. biorxiv.orgbiorxiv.orgresearchgate.net This conversion is a committed step in the aporphine biosynthesis pathway in sacred lotus and is catalyzed by enzymes such as cytochrome P450 monooxygenase 80G (CYP80G), specifically NnCYP80G in N. nucifera and LsCYP80G in Laurelia sempervirens. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net These enzymes stereospecifically convert (R)-armepavine to pronuciferine through an intramolecular C-C coupling reaction. biorxiv.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net
While the primary pathway in sacred lotus proceeds through (R)-armepavine, studies have explored alternative routes, including the artificial synthesis of (R)-armepavine from (S)-norcoclaurine using enzymes like dehydroreticuline synthase (DRS) and dehydroreticuline reductase (DRR). biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net This highlights the central position of this compound in the branching of the benzylisoquinoline alkaloid pathway towards aporphines.
Pronuciferine, formed from this compound, is considered the presumed precursor to other aporphine alkaloids such as nuciferine, although the specific enzyme responsible for the conversion of pronuciferine to nuciferine has not yet been definitively identified. biorxiv.orgbiorxiv.org
Data regarding the conversion of (R)-armepavine to pronuciferine by NnCYP80G and LsCYP80G has been reported, indicating the stereospecific nature of this enzymatic step. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net
Role in Bisbenzylisoquinoline Alkaloid Pathways
This compound also participates in the biosynthesis of bisbenzylisoquinoline alkaloids. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov These dimeric alkaloids are formed by the coupling of two benzylisoquinoline monomers. nih.gov In Nelumbo nucifera, enzymes like NnCYP80A have been shown to catalyze the stereospecific formation of bis-benzylisoquinoline alkaloids, such as nelumboferine. biorxiv.orgresearchgate.netmdpi.com While the precise steps involving this compound in the formation of all bisbenzylisoquinolines are complex and can involve various coupling patterns, this compound, as a methylated derivative of N-methylcoclaurine, is positioned within the biosynthetic network where such dimerization events can occur. nih.govnih.govmdpi.com
Research involving the heterologous biosynthesis of bisbenzylisoquinoline alkaloids in yeast has demonstrated that the inclusion of enzymes like NnOMT5, which is involved in this compound production, can enable the production of bisbenzylisoquinoline pathway intermediates and derivatives. nih.gov This further supports the role of this compound or its direct precursors as building blocks for these dimeric structures.
The biosynthesis of bisbenzylisoquinolines in sacred lotus is notable for the presence of alkaloids with (R)-stereochemical configurations and the absence of reticuline as a major branchpoint intermediate, suggesting that the pathway branches from N-methylcoclaurine or this compound. biorxiv.orgbiorxiv.orgresearchgate.net
Chemical Synthesis of Armepavine
Total Synthesis Methodologies
Total synthesis approaches aim to construct armepavine (B1667600) from simpler, readily available starting materials. These methodologies often involve multi-step synthetic routes.
Multi-Step Synthetic Routes
An early total synthesis of dl-armepavine confirmed its structure. This synthesis involved the condensation of p-nitrophenylacetyl chloride and 3,4-dimethoxyphenylethylamine, followed by cyclization using the Bischler-Napieralski reaction. The resulting methiodide was then reduced and converted to dl-armepavine acs.org.
Strategies from Common Organic Precursors (e.g., (2-nitroethenyl)benzene derivatives)
Strategies utilizing common organic precursors, such as (2-nitroethenyl)benzene derivatives, have been developed for the synthesis of this compound researchgate.netresearchgate.nettandfonline.comtandfonline.commolaid.com. A concise route to this compound has been achieved starting from (2-nitroethenyl)benzene derivatives researchgate.netresearchgate.nettandfonline.comtandfonline.commolaid.com. This approach involves a sequence of key transformations, including Pictet-Spengler and radical cyclization reactions researchgate.nettandfonline.com.
Key Synthetic Reactions and Transformations
Several key reactions and transformations are central to the synthesis of this compound.
Radical Cyclization Approaches
Radical cyclization reactions have been employed in the synthesis of this compound and related tetrahydroisoquinoline alkaloids researchgate.netresearchgate.nettandfonline.comnih.govmdpi.com. In one synthetic route, a radical cyclization of an aryl bromide with Bu3SnH was identified as a key transformation researchgate.netresearchgate.nettandfonline.com. Radical cyclization methods, often assisted by reagents like manganese(III) acetate (B1210297), are valuable for forming cyclic structures in natural product synthesis nih.govmdpi.com.
Pictet–Spengler Cyclization
The Pictet-Spengler cyclization is a fundamental reaction in the synthesis of tetrahydroisoquinoline alkaloids, including this compound researchgate.netresearchgate.nettandfonline.comtandfonline.comnih.govacs.orgresearchgate.net. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring system nih.govacs.org. In the synthesis of this compound from (2-nitroethenyl)benzene derivatives, the Pictet-Spengler reaction of an N-substituted amine with an aldehyde is a key step researchgate.netresearchgate.nettandfonline.com. Organocatalytic and enantioselective variants of the Pictet-Spengler reaction have also been developed for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) alkaloids, including (R)-armepavine nih.govacs.org. The use of Lewis acid catalysts, such as BF3-OEt2, in the Pictet-Spengler reaction can provide good yields and allow for the synthesis of various this compound analogs tandfonline.com.
Other Annulation and Coupling Reactions
Beyond radical cyclization and Pictet-Spengler reactions, other annulation and coupling reactions can be relevant in the broader context of isoquinoline (B145761) alkaloid synthesis, which may inform approaches to this compound or its analogs. Annulation strategies, such as [4+2] annulation reactions, have been used to construct aporphine (B1220529) cores, which share structural features with this compound nih.gov. Coupling reactions, including transition metal-catalyzed coupling reactions, are also widely used in the synthesis of complex organic molecules and could potentially be applied to the synthesis of this compound precursors or modified structures researchgate.netrsc.org. While not exclusively focused on this compound, methods like the Ullmann cross-coupling reaction are relevant for forming aryl-aryl bonds that might be present in synthetic intermediates escholarship.org. Electrochemical oxidation dearomatization and intramolecular cyclization reactions have also been explored in the synthesis of related spirocyclic compounds chinesechemsoc.org.
Enantioselective and Stereocontrolled Synthesis
Enantioselective and stereocontrolled synthesis methods are crucial for obtaining specific enantiomers of this compound, such as (S)-Armepavine and (R)-Armepavine, which may possess different biological activities. Several approaches have been developed to achieve this stereocontrol during synthesis.
Methods for Asymmetric Synthesis of this compound Enantiomers (e.g., (S)- and (R)-Armepavine)
Asymmetric synthesis methods aim to directly synthesize a specific enantiomer of this compound. One strategy involves the use of organocatalytic enantioselective Pictet-Spengler reactions. This approach has been successfully applied to the synthesis of various 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, including (R)-Armepavine. figshare.comnih.gov This method typically involves the reaction of N-(o-nitrophenylsulfenyl)-2-arylethylamines with arylacetaldehydes in the presence of a chiral catalyst, such as (R)-TRIP. figshare.comnih.gov The presence of specific protecting groups, like the o-nitrophenylsulfenyl group and MOM-protection in the catechol part, can enhance the efficiency and enantioselectivity of the reaction. figshare.comnih.gov
Another approach involves the deprotonation of α-aminonitriles, which can serve as versatile precursors for the synthesis of nitrogen-containing heterocycles. researchgate.net Alkylation of the resulting carbanion followed by elimination and asymmetric reduction can lead to the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) alkaloids, including (+)-Armepavine, using methods like Noyori's asymmetric transfer hydrogenation. nih.gov
Recent studies have also explored modular and enantioselective synthesis routes to benzylisoquinoline alkaloids, including both (S)- and (R)-Armepavine, utilizing sequences involving coupling reactions, Bischler-Napieralski cyclization, and asymmetric transfer hydrogenation. acs.org These methods have demonstrated the ability to produce enantioenriched this compound. acs.org
Resolution Techniques (e.g., 1-Phenylethylurea Method)
Resolution techniques are employed to separate the enantiomers from a racemic mixture of this compound. One documented method for the resolution of DL-Armepavine involves the use of optical antipodes. jst.go.jp
The 1-phenylethylurea method has been specifically reported for the preparation of (S)- and (R)-norcoclaurine from (S)- and (R)-Armepavine. medkoo.comcapes.gov.bracs.orguniroma1.it While this method is described in the context of converting this compound enantiomers to norcoclaurine enantiomers, it highlights the utility of 1-phenylethylurea derivatives in separating stereoisomers in the benzylisoquinoline alkaloid series. For instance, racemic northis compound (B585789), when reacted with (S)-(-)-1-phenylethylisocyanate, formed urea (B33335) derivatives that could be separated by crystallization. researchgate.net This suggests that similar principles involving the formation of diastereomeric derivatives with a chiral reagent like 1-phenylethylurea could be applied to the resolution of racemic this compound itself or its precursors.
Optimization of Synthetic Yields and Efficiency
Optimizing synthetic yields and efficiency is a continuous goal in the chemical synthesis of this compound. Researchers have focused on developing concise routes and improving key reaction steps.
Specific reaction conditions and catalysts play a significant role in yield optimization. For example, the use of particular catalysts in asymmetric synthesis, such as (R)-TRIP in organocatalytic Pictet-Spengler reactions or specific metal complexes in asymmetric nitroaldol reactions (though the latter was discussed for a different compound, the principle of catalyst optimization is relevant), can significantly impact both yield and enantioselectivity. figshare.comnih.govclockss.org
The Stevens rearrangement of nitrile-stabilized ammonium (B1175870) ylides, followed by reductive removal of the nitrile function, has been employed for the synthesis of various tetrahydroisoquinoline alkaloids, including (±)-Armepavine, achieving good to excellent yields (71-98%) from quaternary ammonium salts. researchgate.net
Modern synthetic strategies often diverge from purely biomimetic approaches to achieve higher efficiency. acs.org Novel methodologies, including photochemical and electrochemical pathways, are being explored to facilitate creative disconnections and potentially improve yields and efficiency in the synthesis of tetrahydroisoquinoline alkaloids. acs.orgchinesechemsoc.org
Here is a summary of some reported yields for this compound synthesis or related key steps:
| Synthesis Method / Key Step | Product | Yield (%) | Reference |
| Concise route from benzaldehyde (B42025) (overall yield) | (±)-Armepavine | 28 | researchgate.net |
| Stevens rearrangement of nitrile-stabilized ammonium ylides | (±)-Armepavine | 71-98 | researchgate.net |
| Organocatalytic Pictet-Spengler reaction | (R)-Armepavine | Not specified, procedure developed | figshare.comnih.gov |
| Bischler-Napieralski cyclization/Asymmetric transfer hydrogenation | (S)-Armepavine | 85 | acs.org |
| Bischler-Napieralski cyclization/Asymmetric transfer hydrogenation | (R)-Armepavine | 84 | acs.org |
Structural Elucidation and Conformational Analysis of Armepavine
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the structure of organic molecules like Armepavine (B1667600). Both ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. Analysis of chemical shifts, coupling constants, and signal integration allows for the assignment of specific atoms and functional groups, confirming the benzyltetrahydroisoquinoline core structure and the positions of methoxy (B1213986) and hydroxyl substituents. nih.govresearchgate.netmdpi.comuchile.clresearchgate.netmdpi.commestrelab.comuu.nl
Detailed ¹H and ¹³C NMR data, often obtained in solvents like CDCl₃, are compared with reported values in the literature to confirm the identity and purity of isolated this compound. nih.govmdpi.com Two-dimensional NMR techniques such as COSY, NOESY, HMBC, and HMQC are invaluable for establishing correlations between protons and carbons, further solidifying the structural assignments. uchile.clmdpi.com NOESY experiments can also provide insights into the spatial proximity of protons, contributing to conformational analysis. uchile.clmestrelab.com
Mass Spectrometry (MS) Applications
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation patterns. The molecular ion peak ([M+H]⁺) for this compound is typically observed at m/z 314.2 or 314.1754, consistent with its molecular formula C₁₉H₂₃NO₃. nih.govresearchgate.netresearchgate.net
Tandem mass spectrometry (MS/MS) provides fragmentation ions that are characteristic of the molecule's structure. For this compound, a significant fragmentation ion is observed at m/z 206.1 or 206, which can be used to differentiate it from isomers. researchgate.netbiorxiv.org Other fragmentation patterns arise from the cleavage of bonds within the molecule, providing clues about the arrangement of substituents and the core ring system. researchgate.netresearchgate.netmdpi.comwikipedia.orglibretexts.org LC-MS/MS, coupling liquid chromatography with tandem mass spectrometry, is a common method for the identification and quantification of this compound in complex mixtures. researchgate.netresearchgate.netnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound by identifying characteristic bond vibrations. Absorption bands corresponding to O-H stretching (from the phenol (B47542) group), C=N stretching (in the imine form, if present, although the tetrahydroisoquinoline is saturated), C=C stretching (aromatic rings), and C-O stretching (methoxy and phenol groups) are expected in the IR spectrum. mdpi.comresearchgate.netlibretexts.orgspectroscopyonline.com
UV-Vis spectroscopy is useful for detecting chromophores within the molecule, such as the aromatic rings. The UV-Vis spectrum of this compound typically shows absorption bands in the ultraviolet region, which are characteristic of the electronic transitions within the aromatic systems. ut.eemdpi.comgaussian.comreddit.comnist.gov While specific absorbance maxima for this compound were not extensively detailed in the search results, UV-Vis detection is commonly used in conjunction with chromatographic methods for the analysis of alkaloids. mdpi.com
Chiral Analysis and Optical Purity Determination
This compound possesses a chiral center at the C-1 position of the tetrahydroisoquinoline ring, leading to the existence of enantiomers. nih.govnih.gov Chiral analysis is essential to determine the enantiomeric composition and optical purity of this compound samples.
Chromatographic Methods for Stereoisomer Separation
Chiral chromatography, particularly Chiral High-Performance Liquid Chromatography (HPLC), is a widely used technique for separating the enantiomers of chiral compounds like this compound. researchgate.netdntb.gov.uamdpi.comphenomenex.commdpi.com This method utilizes stationary phases that are designed to interact differently with each enantiomer, leading to their separation as distinct peaks.
Various chiral stationary phases can be employed, including polysaccharide-based columns, which have shown superior performance for the chiral analysis of benzyltetrahydroisoquinoline alkaloids compared to cyclodextrin-based ones in some studies. mdpi.com The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution of the enantiomers. mdpi.comphenomenex.com Chiral HPLC allows for the quantitative determination of the relative amounts of (R)- and (S)-Armepavine in a sample. biorxiv.org
Polarimetry
Polarimetry is a technique used to measure the optical rotation of a chiral substance. The specific rotation ([α]D) of a compound is a physical constant that is characteristic of a pure enantiomer under specific conditions (temperature, wavelength, concentration, and solvent). nih.gov
(R)-(-)-Armepavine and (S)-(+)-Armepavine are expected to rotate plane-polarized light in opposite directions. uchile.cl Reported specific rotation values for this compound confirm its optical activity when isolated as a single enantiomer. For example, (S)-(+)-Armepavine isolated from Nelumbo nucifera has been reported to have a specific rotation of +39.9 (c 0.1, CHCl₃). nih.gov (R)-(-)-Armepavine has been reported to show opposite optical rotatory dispersion spectra compared to (S)-(-)-northis compound. uchile.cl Measuring the specific rotation of an this compound sample can provide an indication of its enantiomeric excess or optical purity, especially when compared to the known specific rotation of the pure enantiomers.
X-ray Crystallography and Absolute Configuration Determination
For chiral molecules like this compound, determining the absolute configuration – the specific spatial arrangement of atoms around a chiral center – is of paramount importance, as different enantiomers can exhibit distinct biological activities researchgate.netnih.gov. X-ray crystallography can be used to determine absolute configuration, particularly when the crystal contains heavier atoms that exhibit anomalous dispersion of X-rays researchgate.net. For compounds composed solely of light atoms (like carbon, hydrogen, nitrogen, and oxygen), this can be more challenging, and strategies such as co-crystallization with a compound containing a heavy atom or a chiral reference molecule with a known configuration may be employed researchgate.netnih.gov. The analysis of Bijvoet differences in the diffraction data allows for the determination of the absolute structure researchgate.net. The Flack parameter is a key indicator in this process; a value close to zero with a small standard uncertainty suggests a correct absolute configuration assignment encyclopedia.pub.
While specific detailed findings from X-ray crystallography studies of this compound were not extensively found in the search results, X-ray diffraction is generally regarded as the most reliable method for determining the absolute configuration of crystalline chiral molecules, providing precise atomic positions, molecular conformation, bond lengths, and bond angles encyclopedia.pub.
Computational Chemistry and Molecular Modeling
Computational chemistry employs mathematical algorithms and computer simulations to study chemical systems, applying theoretical chemistry principles to calculate molecular properties and behaviors fiveable.me. Molecular modeling, a related approach, focuses on representing molecular structures and their interactions fiveable.me. These techniques are valuable for investigating molecular conformations, energy landscapes, and dynamics.
Conformational Preferences
Conformational analysis, a key aspect of molecular modeling, involves studying the different spatial arrangements of atoms in a molecule that result from rotation around single bonds fiveable.me. Computational methods can explore the potential energy surface (PES) of a molecule, which represents the energy as a function of its geometry fiveable.menih.gov. Minima on the PES correspond to stable conformations fiveable.me. By calculating the energies of various conformers, researchers can determine the preferred or most stable conformations under given conditions nih.gov.
For this compound, with its flexible bonds within the tetrahydroisoquinoline ring and the linker to the phenol group, computational methods can be used to map out the accessible conformational space and identify low-energy conformers. Studies on similar molecules have utilized ab initio and Density Functional Theory (DFT) methods to calculate potential energy surfaces and characterize minimum energy conformations nih.gov.
Energy Minimization and Dynamics Studies
Energy minimization is a computational process used to find a stable arrangement of atoms in a molecule by reducing its potential energy fiveable.mewwu.edu. This process helps identify low-energy conformations and provides a more accurate representation of molecular structures by optimizing atomic positions and interactions fiveable.mewwu.edu. Various algorithms, such as steepest descent and conjugate gradient, are used for energy minimization youtube.com.
Molecular dynamics (MD) simulations, on the other hand, provide a time-resolved picture of molecular behavior by simulating the motions of atoms and molecules over time based on the principles of classical physics fiveable.meoligofastx.com. MD simulations can explore the conformational space accessible to a molecule at a given temperature, accounting for thermal fluctuations stackexchange.com. While energy minimization finds local or global potential energy minima (stable structures at 0K), MD simulations at finite temperatures explore the free energy landscape, which balances potential energy and entropy stackexchange.com. Combining energy minimization with molecular dynamics can be a powerful approach to refine structures and study conformational changes wwu.edunih.gov. Energy minimization is often performed before an MD simulation to relieve any steric clashes and start the simulation from an energetically favorable conformation wwu.eduyoutube.com.
Computational studies involving energy minimization and molecular dynamics can provide insights into the flexibility of this compound, the relative stabilities of different conformers, and how the molecule's shape might change in different environments. These studies are essential for a comprehensive understanding of this compound's structural properties.
Mechanistic Investigations of Armepavine S Biological Activities
Anti-Inflammatory Mechanisms in Cellular Models
Studies utilizing cellular models have provided insights into how armepavine (B1667600) modulates key signaling pathways involved in inflammatory responses.
Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathways
A significant mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit TNF-α-induced NF-κB signaling cascades. medchemexpress.comabmole.combiocrick.com This inhibition has been observed in various cell types, including human peripheral blood mononuclear cells (PBMCs) and rat hepatic stellate cells (HSCs). psu.edunih.govnih.govresearchgate.net In HSCs, this compound attenuated TNF-α and LPS-stimulated NF-κB activation in a concentration-dependent manner. nih.gov This suggests that this compound can interfere with the activation and nuclear translocation of NF-κB, thereby reducing the transcription of inflammatory mediators. psu.edunih.gov
Regulation of Inflammatory Cytokine Production (e.g., IL-2, IFN-γ)
This compound significantly regulates the production of inflammatory cytokines, particularly Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). These cytokines are primarily produced by T lymphocytes and play crucial roles in immune responses and inflammation. nih.gov Studies have shown that (S)-armepavine decreases the production of IL-2 and IFN-γ in PHA-activated PBMCs. psu.edunih.gov This reduction in cytokine production is associated with impaired mRNA expression of IL-2 and IFN-γ. psu.edu The inhibitory effect of (S)-armepavine on PBMC proliferation was found to be related to the decrease in IL-2 production, as the addition of exogenous IL-2 rescued the proliferation deficit. psu.edunih.gov
The effects of (S)-armepavine on IL-2 and IFN-γ production in PHA-activated PBMCs are summarized in the table below, showing a concentration-dependent decrease in cytokine levels.
| (S)-Armepavine Concentration (µM) | IL-2 Production (% of control) | IFN-γ Production (% of control) |
| 0 | 100 | 100 |
| 25 | ~40 | ~50 |
| 50 | ~10 | ~15 |
| 100 | ~5 | ~5 |
Effects on Phospholipase Cγ (PLCγ) and PI3K Pathways
This compound influences the Phospholipase Cγ (PLCγ) and PI3K pathways, which are involved in T cell activation and signaling. (S)-armepavine has been shown to inhibit PHA-induced activation of NF-AT and NF-κB, suggesting a blockage of PLCγ-mediated Ca2+ mobilization and protein kinase C activation. nih.gov Specifically, (S)-armepavine inhibited the PHA-induced phosphorylation of Itk and PLCγ. nih.gov While it did not affect the phosphorylation of Lck or ZAP-70, the inhibition of Itk and PLCγ phosphorylation by (S)-armepavine appears to be a result of its influence on PI3K activation, as indicated by the reduction of phosphoinositide 3,4,5-trisphosphate formation and Akt phosphorylation. nih.gov This suggests that this compound's effects on these pathways are, at least in part, PI3K-dependent. nih.govmedchemexpress.com
Impacts on Immune Cell Activation (e.g., Human Peripheral Blood Mononuclear Cells, T-Lymphocytes)
This compound has significant impacts on the activation of immune cells, particularly human peripheral blood mononuclear cells (PBMCs) and T-lymphocytes. This compound exerts anti-inflammatory effects on human peripheral blood mononuclear cells and immunosuppressive effects on T lymphocytes. medchemexpress.comabmole.com (S)-armepavine suppresses the proliferation of PHA-activated PBMCs in a concentration-dependent manner without direct cytotoxicity. psu.edunih.gov The IC50 for this inhibition was reported to be 11.9 µM. psu.edu This inhibition of proliferation is linked to its effects on cytokine production and signaling pathways as described in the preceding sections. psu.edunih.gov this compound's ability to inhibit T cell function is strongly implicated in its immunosuppressive effects. psu.edunih.gov
Immunomodulatory Mechanisms in Animal Models
Beyond cellular studies, this compound has demonstrated immunomodulatory effects in animal models, particularly in models of autoimmune diseases. (S)-armepavine has shown therapeutic effects in MRL/MpJ-lpr/lpr mice, a model for systemic lupus erythematosus (SLE). abmole.compsu.edunih.govnih.govnih.gov In these mice, (S)-armepavine treatment prevented lymphadenopathy and elongated lifespan. biocrick.com The observed improvements were associated with inhibited infiltration of T cells and macrophages in the kidney, suppressed NF-κB activation in the kidney, reduced serum levels of autoantibodies, and decreased serum and intra-renal levels of pro-inflammatory cytokines. nih.gov Furthermore, (S)-armepavine suppressed T and B cell activation and T cell proliferation in the spleen of these mice. nih.gov These findings from animal models corroborate the cellular data, highlighting this compound's potential as an immunomodulatory agent by targeting key immune cell functions and inflammatory pathways in vivo. nih.gov
Effects on Autoimmune Disease Progression (e.g., Lupus Nephritic Mice)
Studies have indicated that (S)-armepavine may have beneficial effects on the progression of autoimmune diseases, using models such as MRL/MpJ-lpr/lpr mice, which exhibit characteristics similar to human systemic lupus erythematosus (SLE). Administration of (S)-armepavine in these mice has been shown to prevent lymphadenopathy and increase lifespan. nih.gov The potential therapeutic effects on SLE-like conditions appear to be mediated through several mechanisms, including the inhibition of splenocyte proliferation and the suppression of gene expression for certain interleukins (IL-2, IL-4, IL-10) and interferon-gamma (IFN-gamma). nih.gov Furthermore, (S)-armepavine treatment has been associated with a reduction in glomerular hypercellularity and immune complex deposition, as well as a decrease in urinary protein and anti-double stranded DNA autoantibody production. nih.gov In human peripheral blood mononuclear cells, (S)-armepavine has been shown to impair IL-2 and IFN-gamma transcripts. nih.gov
In the context of autoimmune crescentic glomerulonephritis (ACGN), a rapidly progressive glomerular disorder, (S)-armepavine has demonstrated therapeutic effects in a mouse model. nih.govoup.com These effects included a significant decrease in glomerular crescents, improved proteinuria, and better renal function. nih.govoup.com The mechanisms involved in ACGN models include the inhibition of infiltration of T cells and macrophages in the kidney, suppression of nuclear factor (NF)-κB activation within the kidney, and reduced serum levels of autoantibodies and pro-inflammatory cytokines. nih.govoup.com Additionally, (S)-armepavine suppressed T/B-cell activation and T-cell proliferation in the spleen and reduced glomerular immune deposits and apoptosis in both the spleen and kidney of treated mice. nih.govoup.com
Regulation of Immune Cell Infiltration and Proliferation
This compound has been observed to influence immune cell activity. In the MRL/MpJ-lpr/lpr mouse model of SLE, (S)-armepavine inhibited splenocyte proliferation. nih.gov In the context of autoimmune crescentic glomerulonephritis, (S)-armepavine significantly inhibited the infiltration of T cells and macrophages in the kidney. nih.govoup.com It also suppressed T/B-cell activation and T-cell proliferation in the spleen of mice with ACGN. nih.govoup.com These findings suggest a role for this compound in modulating the proliferation and infiltration of various immune cell types involved in autoimmune responses.
Anti-Fibrotic Mechanisms in Hepatic Models
This compound has shown inhibitory effects against hepatic fibrosis in experimental models. researchgate.netnih.govnih.gov Studies using rat models of hepatic fibrosis induced by thioacetamide (B46855) (TAA) or bile duct ligation (BDL) have demonstrated this compound's antifibrotic potential. researchgate.netnih.govnih.gov
Inhibition of Hepatic Stellate Cell Activation
Activation of hepatic stellate cells (HSCs) is a crucial event in the development of liver fibrogenesis. nih.govnih.gov Activated HSCs are characterized by proliferation and the production of extracellular matrix components, including type I collagen. nih.gov this compound has been shown to attenuate the activation of HSCs. In vitro studies using the rat hepatic stellate cell line HSC-T6 stimulated with tumor necrosis factor-α (TNF-α) or lipopolysaccharide (LPS) demonstrated that this compound concentration-dependently attenuated the protein expression of α-smooth muscle actin (α-SMA), a marker of HSC activation. researchgate.netnih.govnih.gov
Regulation of Collagen Deposition and Extracellular Matrix Remodeling
A key feature of hepatic fibrosis is the excessive deposition of collagen and other extracellular matrix (ECM) components. frontiersin.org this compound has been shown to regulate collagen deposition. In vitro, this compound suppressed TNF-α-induced collagen deposition by HSC-T6 cells. nih.govnih.govcolab.ws In vivo studies in rat models of hepatic fibrosis have shown that this compound treatment significantly reduced hepatic collagen content and fibrosis scores. researchgate.netnih.govnih.gov Furthermore, this compound attenuated the mRNA expression levels of genes involved in ECM remodeling, such as col1α2 (encoding a component of type I collagen) and TIMP-1 (tissue inhibitor of metalloproteinase-1). researchgate.netnih.govnih.gov
The following table summarizes some of the observed effects of this compound on markers of hepatic fibrosis:
| Marker | Effect of this compound Treatment (In Vivo) | Model Used | Reference |
| Plasma AST levels | Reduced | TAA-induced rats | researchgate.netnih.gov |
| Plasma ALT levels | Reduced | TAA-induced rats | researchgate.netnih.gov |
| Hepatic α-SMA expression | Reduced | TAA-induced rats | researchgate.netnih.gov |
| Hepatic collagen content | Reduced | TAA-induced rats | researchgate.netnih.gov |
| Fibrosis scores | Reduced | TAA-induced rats | researchgate.netnih.gov |
| col1α2 mRNA expression | Attenuated | TAA-induced rats | researchgate.netnih.gov |
| TIMP-1 mRNA expression | Attenuated | TAA-induced rats | researchgate.netnih.gov |
| TGF-β1 mRNA expression | Attenuated | TAA-induced rats | researchgate.netnih.gov |
| IL-6 mRNA expression | Attenuated | TAA-induced rats | researchgate.netnih.gov |
| iNOS mRNA expression | Attenuated | TAA-induced rats | researchgate.netnih.gov |
| ICAM-1 mRNA expression | Attenuated | TAA-induced rats | researchgate.netnih.gov |
| Metallothionein (B12644479) gene | Up-regulated | TAA-induced rats | researchgate.netnih.gov |
Downstream Signaling Pathways Involved (e.g., JunD, C/EBPβ)
Investigations into the mechanisms by which this compound exerts its anti-fibrotic effects have identified its influence on key signaling pathways. This compound has been shown to inhibit the nuclear translocation of NF-κB, JunD, and C/EBPβ in TNF-α-stimulated HSC-T6 cells. researchgate.netnih.gov Inhibition of NF-κB signaling is considered a potential mechanism for its anti-fibrogenic effects. nih.govnih.gov In addition to NF-κB, this compound suppressed MAPK (p38, ERK1/2, and JNK) phosphorylations induced by TNF-α in HSC-T6 cells. nih.govnih.gov These pathways are known to play roles in inflammation and fibrogenesis. fortunejournals.com
Antioxidant Mechanisms
While the primary focus of the provided outline is on immune and anti-fibrotic mechanisms, some research suggests that components from Nelumbo nucifera, the plant from which this compound can be isolated, possess antioxidant activities. nih.gov One study on the effects of this compound against hepatic fibrosis also noted that this compound treatment up-regulated the metallothionein gene in the livers of TAA-injected rats. researchgate.netnih.gov Metallothioneins are known to play a role in protecting against oxidative stress. nih.gov Another study on isoquinoline (B145761) alkaloids, including this compound, from Michelia macclurei heartwood, speculated that these alkaloids are the main contributors to the antioxidant capacity of the extracts. mdpi.com Protopine, another isoquinoline alkaloid, has been shown to boost the activities of antioxidant enzymes like catalase, glutathione (B108866) peroxidase, and superoxide (B77818) dismutase. mdpi.com Although direct, detailed mechanisms of this compound's antioxidant activity were not extensively covered in the provided search results, its potential to modulate oxidative stress is suggested through the upregulation of metallothionein and its classification within a class of compounds known for antioxidant properties.
Free Radical Scavenging Activities
This compound has demonstrated free radical scavenging capabilities in in vitro settings. Studies have indicated that this compound possesses antioxidant or free radical scavenging activities. The ability of a compound to scavenge free radicals is often assessed using various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific quantitative data for this compound's free radical scavenging in these assays were not extensively detailed in the provided search results, its categorization as having such activity suggests it can donate an electron or hydrogen atom to stabilize free radicals, thereby reducing oxidative damage. researchgate.netnih.gov
Cellular Antioxidant Enzyme Modulation
The modulation of cellular antioxidant enzymes represents another potential mechanism by which this compound may exert its effects. Cellular antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), play crucial roles in the endogenous defense system against oxidative stress. nih.govmdpi.comacademicjournals.org While the provided search results mention the modulation of antioxidant enzyme activities in a general context related to compounds with antioxidant properties, specific detailed research findings on how this compound directly modulates the activity or expression of these enzymes in in vitro cellular systems were not prominently featured. nih.gov Further research is needed to fully characterize this compound's impact on specific cellular antioxidant enzyme pathways.
Cytotoxic Activity in Cell Lines (non-human, in vitro studies)
This compound has been investigated for its cytotoxic activity in various non-human, in vitro cell line models, particularly transformed cell lines. These studies aim to understand its potential to inhibit cell growth or induce cell death.
Mechanisms of Action in Transformed Cell Lines (e.g., L929 cells)
Notably, (S)-Armepavine has been reported to possess cytotoxic activity against L929 fibroblast cells. researchgate.net L929 cells are a transformed mouse fibroblast cell line commonly used in in vitro cytotoxicity assays. mdpi.comfabad.org.tr While (S)-armepavine showed cytotoxicity in L929 cells, it was reported to have no direct cytotoxic effect on normal cells such as thymocytes. researchgate.net This suggests a degree of selective toxicity towards transformed cells.
The mechanisms of action underlying this compound's cytotoxicity in transformed cell lines like L929 are an area of ongoing investigation. Studies on other cytotoxic compounds in transformed cell lines have explored mechanisms such as apoptosis induction, cell cycle arrest, and the modulation of signaling pathways involved in cell survival and proliferation. mdpi.comnih.govjnjmedicalconnect.com For instance, research on other compounds in L929 cells has investigated mechanisms of internalization of dying cells, highlighting the distinct processes involved in the removal of apoptotic versus necrotic cells by macrophages. nih.gov While the provided information confirms this compound's cytotoxic effect on L929 cells, detailed molecular mechanisms specifically for this compound in these cells, such as the induction of apoptosis or specific pathway modulation, were not extensively described in the search results.
Potential Biological Target Interactions (in vitro mechanistic studies)
In vitro mechanistic studies have also explored this compound's potential to interact with specific biological targets, including receptors and enzymes.
Receptor Binding Studies
In vitro receptor binding studies are employed to determine if a compound can bind to specific receptors, which can provide insights into its potential pharmacological effects. mdpi.commdpi.com Research has evaluated this compound for its potential binding affinities to various receptors, including cannabinoid and opioid receptors. nih.govnih.gov
A study investigating compounds from Nelumbo nucifera flower, a source of this compound, evaluated several benzyltetrahydroisoquinoline alkaloids, including this compound, for their cannabinoid (CB1 and CB2) and opioid (delta (δ), kappa (κ), and mu (μ)) receptor displacement activities in vitro. nih.govnih.gov While other related compounds in the study showed binding affinities for opioid receptors (specifically kappa, delta, and mu), this compound itself was listed among the compounds evaluated, but specific binding affinity (Ki) values for this compound at these receptors were not explicitly provided in the snippets, only for other compounds like O-methylcoclaurine, N-methylcoclaurine, coclaurine (B195748), and neferine. nih.govnih.gov This suggests that while this compound has been included in receptor binding screens, its affinity for these specific receptors may be lower or was not the primary focus of the reported findings in the provided context.
Analytical Methodologies for Armepavine Research
Extraction and Purification Techniques
Extracting alkaloids like Armepavine (B1667600) from plant tissues or biological samples requires methods that can efficiently isolate the target compound from a complex matrix.
Solvent Extraction Methods
Solvent extraction is a widely used method for isolating alkaloids from plant materials. maxapress.com This technique leverages the solubility properties of alkaloids, which often exist as salts of organic and inorganic acids in plants. maxapress.com The process typically involves using acidic and basic solvents sequentially to separate alkaloids from non-alkaloid compounds. maxapress.com
Key factors influencing the efficiency of solvent extraction include the solvent-to-solid ratio, sample particle size, extraction temperature, and duration. maxapress.com For instance, extracting alkaloids from lotus (B1177795) flowers has shown that refluxing in methanol (B129727) can yield high contents of active alkaloids, including this compound. maxapress.commdpi.com Another study on Cryptocarya archboldiana leaves used a previously described solvent extraction method with chloroform (B151607) to obtain crude alkaloids, with (-)-armepavine being a major constituent. publish.csiro.au
Advanced Extraction Techniques
Beyond traditional solvent extraction, more advanced techniques are employed to enhance efficiency and yield, or to handle specific sample types. These can include methods like ion exchange resin processes, macroporous adsorbent resin methods, supercritical fluid extraction, column chromatography, and liquid-liquid countercurrent distribution chromatography. google.com Microwave-assisted extraction (MAE) coupled with solid phase microextraction (SPME) has also been explored for extracting alkaloids, including this compound, from lotus leaf. researchgate.net Ultrasonic-assisted extraction with solvents like ethyl lactate (B86563) has been established for extracting alkaloids from lotus seed epicarp, demonstrating efficiency with smaller solvent volumes and shorter extraction times. nih.govmdpi.com
Quantitative and Qualitative Detection Methods
Following extraction and purification, various analytical techniques are used to identify and measure this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS/MS)
LC-MS and its ultra-high-performance variant, UPLC-MS/MS, are powerful tools for the qualitative and quantitative analysis of this compound in complex samples. biocrick.commaxapress.comscience.gov These techniques combine the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry.
A quantitative analytical method for this compound and other alkaloids in lotus flowers has been developed using LC-MS with a reversed-phase column and electrospray ionization (ESI) in positive mode. biocrick.commdpi.com UPLC-MS/MS methods have been specifically developed for the determination of this compound in biological matrices like mouse blood. science.govnih.gov One such method utilized a UPLC BEH C18 column with gradient elution using acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) solution containing formic acid. science.govnih.gov Quantitative analysis was performed in multiple reaction monitoring (MRM) mode, monitoring specific mass transitions for this compound (m/z 314.1 → 106.9) and an internal standard (Nuciferine, m/z 296.2 → 265.1). science.govnih.gov
Research findings using UPLC-MS/MS for this compound quantification in mouse blood demonstrated a linear calibration curve over a concentration range of 1-1000 ng/mL, with a lower limit of quantitation (LLOQ) of 1 ng/mL. nih.gov The intra- and inter-day precision were reported to be less than 13.5% and 10.8%, respectively, with accuracy ranging between 86.8% and 103.3%. nih.gov The average recovery was greater than 70.7%. nih.gov
LC-QTOF-MS has also been used for the identification and quantification of this compound as a chemical marker in traditional Chinese medicine formulations. thieme-connect.com UPLC-QTOF-MS/MS with information-dependent acquisition (IDA) has been applied for pseudo-targeted profiling of alkaloids, including this compound, in lotus seed epicarp, allowing for simultaneous acquisition of precursor and fragment ions with high accuracy. nih.govmdpi.com
Table: UPLC-MS/MS Parameters for this compound Analysis in Mouse Blood nih.gov
| Parameter | Value |
| Column | UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) |
| Mobile Phase | Acetonitrile and 10 mmol/L ammonium acetate (0.1% formic acid) |
| Elution | Gradient |
| Ionization Mode | Positive ESI |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| This compound Transition | m/z 314.1 → 106.9 |
| Internal Standard | Nuciferine (B1677029) (m/z 296.2 → 265.1) |
| LLOQ | 1 ng/mL |
| Linear Range | 1-1000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Intra-day Precision | < 13.5% |
| Inter-day Precision | < 10.8% |
| Accuracy | 86.8-103.3% |
| Average Recovery | > 70.7% |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is another analytical technique that couples the high separation efficiency of capillary electrophoresis with mass spectrometry. wikipedia.orgd-nb.info This method is suitable for analyzing small volume samples and offers high resolving power and sensitivity. wikipedia.org CE-MS has been used for the determination of major alkaloids, including (-)-armepavine, in Nelumbo nucifera leaves. capes.gov.brresearchgate.netnih.gov
In a CE-MS method developed for lotus leaf alkaloids, a non-aqueous capillary electrophoresis (NACE) assay was utilized. capes.gov.brresearchgate.net The optimum buffer was a solution of ammonium acetate in a mixture of methanol, acetonitrile, and water with acetic acid. capes.gov.brresearchgate.net Detection was performed using mass spectrometry in positive ESI mode. capes.gov.brresearchgate.net This method allowed for the qualitative and quantitative analysis of alkaloids, revealing variations in this compound content depending on factors like growing area and season. capes.gov.brresearchgate.netnih.gov In the analyzed samples, (-)-armepavine was found to be one of the most dominant alkaloids, with concentrations ranging from 0.13% to 0.20%. capes.gov.brresearchgate.netnih.gov
Table: CE-MS Parameters for this compound Analysis in Lotus Leaves capes.gov.brresearchgate.net
| Parameter | Value |
| Technique | Non-aqueous Capillary Electrophoresis (NACE) |
| Buffer | 100 mM ammonium acetate in methanol/acetonitrile/water with 0.6% acetic acid |
| Detection | Mass Spectrometry |
| Ionization Mode | Positive ESI |
| Sheath Liquid | Water/methanol/acetic acid |
| Applied Voltage | 25 kV |
| Temperature | 30 °C |
| Analysis Time | 15 min |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a common technique for the analysis of compounds with UV-absorbing chromophores, such as this compound. While often coupled with mass spectrometry for increased specificity, UV detection alone can be used for quantitative analysis when the compound's UV properties are suitable and the sample matrix is relatively clean. HPLC followed by ESI-MS/MS is a commonly used method for the separation, quantification, and characterization of benzylisoquinoline alkaloids, including this compound. maxapress.comresearchgate.net
Studies have employed HPLC-MS/MS for the simultaneous determination of this compound and other alkaloids in biological samples like rat plasma. researchgate.netfrontiersin.orgnih.gov These methods typically involve reversed-phase C18 columns and gradient elution with mobile phases containing acetonitrile and aqueous solutions with acidic modifiers like formic acid. frontiersin.orgnih.gov While the primary detection in these methods is MS/MS, HPLC separation is a crucial initial step. The purity of this compound is often verified using HPLC or LC-MS. targetmol.com
Table: Example HPLC-MS/MS Parameters for this compound Analysis in Rat Plasma frontiersin.orgnih.gov
| Parameter | Value |
| Column | Eclipse plus C18 (4.6 mm × 100 mm, 1.8 µm) with guard column |
| Mobile Phase | Acetonitrile and 0.1% formic acid aqueous solution |
| Elution | Gradient |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Detection | MS/MS (Positive ESI, MRM) |
Method Validation Parameters
Method validation is a critical step in analytical chemistry to ensure that a method is suitable for its intended purpose. For the analysis of this compound, key validation parameters include linearity, sensitivity, limit of detection/quantitation, precision, accuracy, recovery, and assessment of matrix effects.
Linearity, Sensitivity, and Limit of Detection/Quantitation
Linearity refers to the ability of an analytical method to yield results that are directly proportional to the concentration of the analyte within a defined range. chromatographyonline.com Sensitivity, in the context of a calibration curve, is represented by the slope of the curve, indicating the change in response for a given change in concentration. ddtjournal.netnih.gov
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified precisely. chromatographyonline.comnih.gov The Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. chromatographyonline.comnih.gov These parameters are often determined using the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve. chromatographyonline.comddtjournal.netsepscience.com
Studies on this compound analysis have reported specific values for these parameters. For instance, a UPLC-MS/MS method for determining this compound in mouse blood showed linearity with a correlation coefficient (r) greater than 0.995 over a concentration range of 1-1000 ng/mL, with an LOQ of 1 ng/mL. nih.gov Another HPLC-MS/MS method for simultaneous determination of several alkaloids, including this compound, in rat plasma reported determination coefficients (R²) greater than 0.99 and an LOQ of 0.5 ng/mL for this compound. frontiersin.org In the analysis of lotus flower alkaloids by LC-MS, linearity was observed in the range of 0.5–50 µg/mL with R² greater than 0.9996, and LOD and LOQ were estimated to be in the range of 0.17–0.90 ng and 0.51–2.65 ng, respectively. nih.gov
Here is a summary of reported linearity and sensitivity data for this compound analysis:
| Method | Sample Matrix | Linearity Range | Correlation Coefficient (r or R²) | LOQ (this compound) | LOD (this compound) |
| UPLC-MS/MS | Mouse blood | 1-1000 ng/mL | > 0.995 | 1 ng/mL | Not specified |
| HPLC-MS/MS | Rat plasma | Not explicitly stated | > 0.99 | 0.5 ng/mL | Not specified |
| LC-MS | Lotus flower | 0.5–50 µg/mL | > 0.9996 | 0.51–2.65 ng | 0.17–0.90 ng |
Precision, Accuracy, and Recovery
Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.euelementlabsolutions.com It is often assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu Accuracy refers to the closeness of agreement between the value obtained by the method and the true value. europa.euelementlabsolutions.com Recovery experiments are conducted to evaluate the accuracy and efficiency of an analytical method, particularly sample preparation steps, by measuring the percentage of a known amount of analyte that is recovered from the sample matrix. europa.euwisdomlib.org
For the UPLC-MS/MS method analyzing this compound in mouse blood, intra-day precision was less than 13.5% and inter-day precision was less than 10.8%. nih.gov The accuracy ranged between 86.8% and 103.3%. nih.gov The average recovery was reported as greater than 70.7%. nih.gov
In the HPLC-MS/MS method for alkaloids in rat plasma, precision was less than 15%, and accuracy ranged from 85.5% to 118%. nih.gov The recoveries for the five alkaloids, including this compound, ranged from 85.7% to 106% with RSDs less than 11.6% at four concentration levels. nih.gov Specifically for this compound, the recovery was reported as 86.0% when using 20% methanol as the washing solution during micro-SPE sample preparation. frontiersin.orgnih.gov
A summary of reported precision, accuracy, and recovery data for this compound analysis:
| Method | Sample Matrix | Intra-day Precision | Inter-day Precision | Accuracy Range | Average Recovery |
| UPLC-MS/MS | Mouse blood | < 13.5% | < 10.8% | 86.8-103.3% | > 70.7% |
| HPLC-MS/MS | Rat plasma | < 15% | < 15% | 85.5-118% | 85.7-106% |
Matrix Effects Assessment
Matrix effects refer to the influence of other components in the sample matrix on the detection or quantification of the analyte. biotage.combataviabiosciences.com These effects can lead to signal suppression or enhancement, impacting the accuracy of the results. biotage.combataviabiosciences.com Assessing matrix effects is particularly important in complex samples like biological fluids or plant extracts. frontiersin.orgnih.goveuropa.eu
In the UPLC-MS/MS method for this compound in mouse blood, the matrix effect was within the range of 109.5-113.7%. nih.gov For the HPLC-MS/MS analysis of alkaloids in rat plasma, the matrix effects for the five alkaloids ranged from 87% to 112% with RSDs less than 13%. nih.gov The matrix effect for this compound was reported as 96.1% when using 20% methanol for sample preparation. nih.gov These results indicate that while some matrix effects may be present, they were within acceptable limits for the validated methods. nih.gov
A summary of reported matrix effects for this compound analysis:
| Method | Sample Matrix | Matrix Effect Range | This compound Matrix Effect (Specific) |
| UPLC-MS/MS | Mouse blood | 109.5-113.7% | 109.5-113.7% |
| HPLC-MS/MS | Rat plasma | 87-112% | 96.1% |
Application in Chemical Profiling and Distribution Studies
Validated analytical methods are essential for the chemical profiling of this compound in various samples and for studying its distribution. This includes quantifying this compound in plant extracts and biological samples and analyzing the alkaloid profiles in different parts of plants.
Quantification in Plant Extracts and Biological Samples
Quantitative analytical methods, such as HPLC-MS/MS and UPLC-MS/MS, have been successfully applied to determine the concentration of this compound in different matrices. This compound has been quantified in mouse blood for pharmacokinetic studies. nih.gov It has also been determined in rat plasma following oral administration of lotus leaf extract. frontiersin.orgnih.gov
Furthermore, this compound has been quantified as a constituent in plant extracts, particularly from Nelumbo nucifera (lotus). nih.govmdpi.com These studies involve extracting alkaloids from plant material using appropriate solvents and techniques, followed by chromatographic separation and detection. nih.govscispace.comnih.govscielo.org.mx
Analysis of Alkaloid Profiles in Different Plant Parts
Analytical methods are also used to analyze the distribution of this compound and other alkaloids within different parts of a plant. This provides insights into where the plant synthesizes or accumulates these compounds. mdpi.com
Studies on Nelumbo nucifera have shown that this compound is present in various parts of the plant, including the flower buds, petals, receptacles, and stamens. nih.govbiocrick.com Quantitative analysis of different lotus flower parts revealed the distribution of this compound alongside other aporphine (B1220529) and benzylisoquinoline alkaloids. nih.govbiocrick.com For instance, one study found that alkaloids, including this compound, were mainly contained in the petal part of the lotus flower. nih.gov The levels of alkaloids can vary significantly between different plant tissues and even between cultivars. maxapress.com
The analysis of alkaloid profiles in different plant parts often involves similar chromatographic techniques (like LC-MS) used for quantification, but applied to extracts prepared from specific tissues. nih.gov This allows for a comparative analysis of alkaloid concentrations across the plant.
Chemical Modifications and Derivatives of Armepavine
Synthesis of Armepavine (B1667600) Analogues and Derivatives
The synthesis of this compound analogues and derivatives involves various chemical strategies to modify the core tetrahydroisoquinoline structure.
Structural Modifications and Design Strategies
Structural modifications of this compound often focus on altering the substituents on the tetrahydroisoquinoline ring system or the benzyl (B1604629) moiety. Design strategies can involve modifications such as O-dealkylation, N-dealkylation, and aromatization of the C ring researchgate.net. These modifications can lead to compounds with altered physical and chemical properties, including solubility and stability ontosight.ai. For instance, the conversion of this compound into its (+)-10-camphorsulfonate salt involves a synthesis step reacting this compound with (+)-10-camphorsulfonic acid, which can modify its properties ontosight.ai.
Synthetic routes to this compound and its analogues often utilize key transformations such as radical cyclization and the Pictet-Spengler reaction researchgate.netresearchgate.net. The Pictet-Spengler reaction, a common method for synthesizing tetrahydroisoquinolines, involves the condensation of a β-phenylethylamine with an aldehyde or formaldehyde (B43269) equivalent acs.org. This reaction can yield the tetrahydroisoquinoline motif, and subsequent steps introduce the necessary substituents ontosight.ai.
Research has explored concise routes for the total synthesis of (±)-Armepavine starting from commercially available benzaldehyde (B42025) derivatives researchgate.netresearchgate.net.
Libraries of Novel Compounds
The systematic modification of this compound has led to the creation of libraries of novel compounds. These libraries are generated to explore the impact of different structural changes on biological activity. For example, studies have synthesized series of nuciferine (B1677029) derivatives, which are structurally related to this compound, by modifying functional groups like alkoxyl and hydroxyl groups and alkyl substituents on the nitrogen atom researchgate.net. Such systematic synthesis allows for the evaluation of a range of analogues with variations at specific positions on the molecule.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure influence its biological effects. By analyzing the activities of various derivatives, researchers can identify key structural features responsible for specific biological activities.
Impact of Substituent Groups on Biological Activity
The nature and position of substituent groups on the this compound scaffold significantly impact its biological activity. For aporphine (B1220529) alkaloids, which are structurally related to this compound, studies have suggested that the presence of an alkoxyl group at position C-1 and a hydroxyl group at position C-2, as well as an alkyl substituent at the N atom, can be favorable for certain activities, such as acetylcholinesterase inhibition researchgate.net. Similarly, modifications like O-methylation, N-methylation, oxidation, and reduction are common chemical modifications in alkaloid biosynthesis that contribute to their diverse biological properties nih.govresearchgate.net.
While specific detailed SAR data solely focused on this compound derivatives is less extensively documented compared to some other alkaloid classes, the principles observed in related benzylisoquinoline and aporphine alkaloids provide valuable insights. SAR studies generally involve correlating variations in chemical structure with changes in biological response, often using parameters like hydrophobicity, electronic effects, and steric factors srmist.edu.inwalisongo.ac.id.
Influence of Stereochemistry on Mechanistic Pathways
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many compounds, including alkaloids uou.ac.in. This compound itself has a chiral center at the C-1 position of the tetrahydroisoquinoline ring, leading to (R)- and (S)-enantiomers ontosight.ainih.govnih.gov.
Research on related benzylisoquinoline alkaloids, such as reticuline (B1680550), highlights the importance of stereochemistry in biosynthetic pathways and biological activity ontosight.ainih.govnih.gov. In sacred lotus (B1177795) (Nelumbo nucifera), where this compound is found, both (R)- and (S)-stereoisomers of certain benzylisoquinoline alkaloids, including this compound, have been detected, suggesting a potential lack of strict stereospecificity in some biosynthetic enzymes nih.govbiorxiv.orgsemanticscholar.org.
The specific influence of this compound's stereochemistry on its mechanistic pathways is an area of ongoing investigation. However, based on the broader understanding of alkaloid interactions with biological targets, it is likely that the stereochemical configuration of this compound and its derivatives affects their binding to receptors and enzymes, thereby influencing their pharmacological effects uou.ac.in.
Related Benzylisoquinoline and Aporphine Alkaloids
This compound belongs to the benzylisoquinoline alkaloid family, which serves as a precursor to numerous other alkaloid classes, including the aporphines ontosight.aimaxapress.com. The biosynthesis of these alkaloids in plants like the sacred lotus involves a complex pathway where this compound is an intermediate or closely related compound biorxiv.orgmaxapress.com.
Related benzylisoquinoline alkaloids include norcoclaurine, coclaurine (B195748), N-methylcoclaurine, and reticuline ontosight.ainih.govnih.govmaxapress.commaxapress.com. (S)-Reticuline, for instance, is a critical intermediate in the biosynthesis of various alkaloids, including morphinan (B1239233) alkaloids like morphine and codeine ontosight.ai.
Aporphine alkaloids are derived from benzylisoquinolines through oxidative cyclization. Important aporphines related to this compound found in plants like Nelumbo nucifera include nuciferine, nornuciferine, and isocorydine (B1672225) nih.govnih.govuni.lujkchemical.comtaylorandfrancis.comnih.govresearchgate.netasianpubs.org. Nuciferine, a major aporphine in sacred lotus, shares a similar methylation pattern with this compound, suggesting a biosynthetic link where this compound may be a precursor to aporphines like pronuciferine (B1678250), which then converts to nuciferine biorxiv.org.
The structural relationship between this compound (a tetrahydrobenzylisoquinoline) and aporphines (dibenzo[de,g]quinoline system) involves the formation of an additional ring system nih.govuni.luasianpubs.org. This highlights the intricate enzymatic transformations that occur in plant biosynthesis to generate the diverse array of alkaloids observed in nature nih.gov.
Co-occurrence and Structural Relationships with this compound
This compound co-occurs with a variety of other alkaloids in nature, particularly within plants known for producing benzylisoquinoline and aporphine alkaloids. These co-occurring compounds often share structural relationships with this compound, suggesting common biosynthetic pathways.
Plants such as Nelumbo nucifera (sacred lotus) are notable sources where this compound is found alongside numerous other alkaloids, including nuciferine, pronuciferine, O-nornuciferine, N-nornuciferine, roemerine, liensinine, neferine, isoliensinine, anonaine, liriodenine, N-northis compound, coclaurine, O-norcoclaurine, N-methylcoclaurine, N-methylisococlaurine, caaverine, dehydroroemerine, dehydronuciferine, tomatidenol, nelumnucine, and lysicamine. mdpi.com The presence of these structurally related compounds highlights the complex alkaloid metabolism within such plants.
Another plant where this compound has been reported is Uvaria chamae, where it was isolated along with racem. O,O-dimethylcoclaurine and aporphines like nornantenine, nantenine, and corydine. biocrick.comchemfaces.com Discaria chacaye and Papaver armeniacum have also been reported to contain (-)-armepavine. nih.gov Euonymus europaeus and Berberis integerrima have been reported to contain (+/-)-armepavine. nih.gov L-(-)-N-northis compound has been found in Cryptocarya concinna and Cinnamomum philippinense. nih.govplantaedb.com
The structural relationships among these alkaloids often involve variations in methylation patterns, hydroxylation, and cyclization. For instance, northis compound (B585789) is a direct structural analogue lacking the N-methyl group present in this compound. nih.gov Coclaurine and N-methylcoclaurine are also related, representing precursors or intermediates in the biosynthetic pathway that can lead to this compound through O- and N-methylation. nih.govntu.ac.uk
The biosynthesis of these alkaloids typically begins with the condensation of tyrosine derivatives, such as dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS). nih.gov Subsequent enzymatic modifications, particularly O- and N-methylations, along with other reactions, lead to the diverse array of benzylisoquinoline and aporphine alkaloids observed. nih.gov
Comparative Mechanistic Studies with Analogues (e.g., Nuciferine, Northis compound)
Comparative mechanistic studies involving this compound and its analogues, such as nuciferine and northis compound, provide insights into how structural variations influence biological activities. These studies often focus on specific molecular targets and signaling pathways.
Nuciferine, an aporphine alkaloid found alongside this compound in Nelumbo nucifera, has been the subject of various mechanistic investigations. mdpi.comuni.luwikidata.orggenominfo.orgresearchgate.netresearchgate.net Studies have explored its potential as a tyrosinase inhibitor, with molecular docking studies indicating a binding energy of –7.0 kcal/mol and a Ki of 5 µM against tyrosinase, demonstrating potent inhibitory activity compared to standards like kojic acid. genominfo.orgresearchgate.net Nuciferine has also been investigated for its effects on lipid accumulation and glucose metabolism, potentially mediated by regulating lipogenic genes, adipokines, and interacting with dopamine D1/D2 receptors. ntu.ac.ukresearchgate.net Its anti-inflammatory and antioxidant properties have also been linked to mechanisms involving the inhibition of CYP enzymes and regulation of the NLRP3 inflammasome pathway. ntu.ac.uk
While extensive comparative mechanistic studies directly contrasting this compound, nuciferine, and northis compound in the same experimental setup are less commonly detailed in broad overviews, the distinct structural features lead to varied interactions with biological targets. This compound, for example, has shown antifibrotic effects in rats by inhibiting NF-κB, JunD, and C/EBPß pathways. biocrick.comchemfaces.com The (S)-isomer of this compound has demonstrated immunomodulatory effects, suppressing T cell proliferation and preventing lymphadenopathy in a mouse model of systemic lupus erythematosus, potentially by impairing IL-2 and IFN-gamma transcripts. biocrick.comoup.com It also inhibits TNF-α-induced MAPK and NF-κB signaling cascades. medchemexpress.com
Northis compound, lacking the N-methyl group of this compound, may exhibit different pharmacokinetic and pharmacodynamic properties. While specific comparative mechanistic studies were not extensively detailed in the search results, the presence of northis compound alongside this compound and nuciferine in plants like Nelumbo nucifera suggests potential interplay or related biological roles. mdpi.comntu.ac.uk Both this compound and N-northis compound have been identified as compounds from lotus leaves that showed significant effects on hyperlipidemia and can antagonize dopamine D1 and D2 receptors, suggesting a potential anti-obesity action mediated by these receptors. ntu.ac.uknih.gov
The subtle differences in the chemical structures of these alkaloids contribute to their varied affinities for enzymes, receptors, and signaling molecules, resulting in distinct biological profiles. Further direct comparative studies are needed to fully elucidate the differential mechanisms of action among this compound and its closely related analogues.
Q & A
Q. What are the optimal storage conditions for Armepavine to ensure chemical stability during experimental use?
Methodological Answer: this compound should be stored at 0°C–6°C in airtight, light-protected containers to prevent degradation. Stability assessments should include periodic HPLC analysis to monitor purity, with parameters such as retention time and peak area consistency validated against reference standards. Degradation products, if observed, must be identified using mass spectrometry (MS) .
Q. What validated analytical techniques are recommended for quantifying this compound in plant extracts?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is the gold standard. Method validation should include:
Q. What are the established protocols for isolating this compound from natural sources like Nelumbo nucifera?
Methodological Answer: Use sequential solvent extraction (e.g., ethanol/water mixtures) followed by column chromatography with silica gel or Sephadex LH-20. Fractions should be screened via TLC (chloroform:methanol 9:1, Rf ≈ 0.5) and confirmed via NMR (¹H and ¹³C spectra matching reference data) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory findings in this compound’s neuroprotective mechanisms across different in vitro models?
Methodological Answer:
- Systematic variable control : Standardize cell lines (e.g., SH-SY5Y vs. PC12), exposure times, and oxidative stress inducers (e.g., H₂O₂ concentration).
- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway-specific effects.
- Replication studies : Collaborate across labs to validate results under identical conditions .
Q. What methodological considerations are critical when comparing this compound’s bioavailability across different administration routes in preclinical models?
Methodological Answer:
- Pharmacokinetic (PK) design : Use crossover studies in rodents with intravenous (IV), oral, and intraperitoneal (IP) dosing.
- Bioanalytical validation : Quantify plasma concentrations via LC-MS/MS, ensuring lower limits of detection (LLOD) ≤ 1 ng/mL.
- Statistical modeling : Apply non-compartmental analysis (NCA) for AUC and Cₘₐₓ comparisons, accounting for inter-subject variability .
Q. What statistical approaches should be employed to address variability in this compound’s dose-response relationships observed in independent studies?
Methodological Answer:
- Meta-analysis : Aggregate data from published studies using random-effects models to account for heterogeneity.
- Sensitivity analysis : Exclude outliers (e.g., Grubbs’ test) and stratify by experimental conditions (e.g., cell type, dosage range).
- Bayesian hierarchical modeling : Estimate posterior distributions for EC₅₀ values to quantify uncertainty .
Key Considerations for Experimental Design
- Reproducibility : Document all materials (e.g., solvent grades, equipment models) and protocols in line with Author Guideline standards .
- Ethical compliance : Obtain institutional approvals for in vivo studies, adhering to ARRIVE guidelines for animal research .
- Data transparency : Share raw datasets and analysis code via repositories like Zenodo to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
